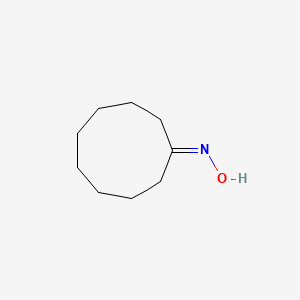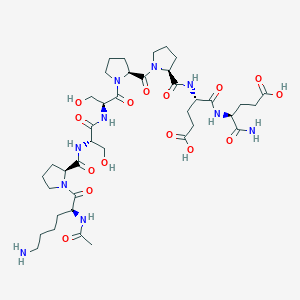
Cyclononanone, oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclononanone, oxime is an organic compound with the molecular formula C9H17NO. It is an oxime derivative of cyclononanone, where the oxime functional group (-C=N-OH) is attached to the cyclononanone ring. Oximes are known for their versatility in organic synthesis and their ability to form stable complexes with various metals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclononanone, oxime can be synthesized through the reaction of cyclononanone with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an ethanol solvent and requires heating to reflux for about an hour .
Industrial Production Methods
Industrial production of this compound often involves the Beckmann rearrangement, where cyclononanone oxime is converted to the corresponding amide under acidic conditions. This method is widely used due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Cyclononanone, oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitriles or amides.
Reduction: Reduction of this compound can yield amines.
Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like acetic anhydride or thionyl chloride.
Major Products Formed
Oxidation: Nitriles and amides.
Reduction: Amines.
Substitution: Various substituted oximes and derivatives.
Aplicaciones Científicas De Investigación
Cyclononanone, oxime has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of cyclononanone, oxime involves the formation of stable complexes with metal ions, which can catalyze various chemical reactions. The oxime group can undergo nucleophilic attack, leading to the formation of intermediates that facilitate further chemical transformations .
Comparación Con Compuestos Similares
Cyclononanone, oxime can be compared with other oxime derivatives such as:
- Cyclopentanone oxime
- Cyclohexanone oxime
- Cycloheptanone oxime
Uniqueness
This compound is unique due to its larger ring size, which can influence its reactivity and the types of reactions it undergoes. The larger ring size can also affect its stability and the formation of complexes with metal ions .
List of Similar Compounds
- Cyclopentanone oxime
- Cyclohexanone oxime
- Cycloheptanone oxime
Propiedades
Número CAS |
2972-02-3 |
|---|---|
Fórmula molecular |
C9H17NO |
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
N-cyclononylidenehydroxylamine |
InChI |
InChI=1S/C9H17NO/c11-10-9-7-5-3-1-2-4-6-8-9/h11H,1-8H2 |
Clave InChI |
DBAFMGRTCBZICI-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCC(=NO)CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,3,5,6-Tetrafluorophenoxy)methyl]oxirane](/img/structure/B14005030.png)
![3-Buten-2-one, 4-[4-(diethylamino)phenyl]-](/img/structure/B14005034.png)
![N'-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl]acetohydrazide](/img/structure/B14005042.png)









![5-[(4-Carboxy-5-methylfuran-2-yl)methylsulfanylmethyl]-2-methylfuran-3-carboxylic acid](/img/structure/B14005092.png)
![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)acetamide](/img/structure/B14005103.png)
